molecular formula C11H12BrN3 B13571305 1-(2-Bromobenzyl)-4-methyl-1h-pyrazol-3-amine

1-(2-Bromobenzyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B13571305
M. Wt: 266.14 g/mol
InChI Key: RUNFLKQFJVQCMF-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring. Pyrazoles and their derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the nucleophilic substitution reaction. One common method is the reaction of 2-bromobenzyl bromide with 4-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and other interactions with target molecules, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromobenzyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromobenzyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H12BrN3/c1-8-6-15(14-11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

RUNFLKQFJVQCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CC=CC=C2Br

Origin of Product

United States

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